tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate
Description
tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate is a carbamate-protected amine derivative featuring a cyclopentane ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc)-protected methylamine moiety. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in the preparation of kinase inhibitors and other bioactive molecules. Its Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclopentyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLOEJBZXMVGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(aminomethyl)cyclopentylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbamates or amides, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Ring Size : Cyclopropane derivatives (e.g., CAS 1032684-85-7) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclopentane analogs .
- Unsaturation : The cyclopentene analog (CAS 259133-23-8) shows increased electrophilicity due to conjugation with the double bond, influencing its reactivity in cross-coupling reactions .
Table 3: Property Comparison
Notes:
- LogP : Cyclopropane derivatives (LogP ~1.2) exhibit better aqueous solubility than cyclopentane analogs (LogP ~1.8–2.1), impacting pharmacokinetics .
- Stability : Boc-protected cyclopentane derivatives show superior stability under physiological conditions compared to cyclopropane analogs, which degrade faster due to ring strain .
Biological Activity
Tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate is a carbamate derivative with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopentyl ring and an aminomethyl group, suggests a variety of biological activities that merit detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C12H23N2O2
- CAS Number : 223763-91-5
- Molecular Weight : 225.33 g/mol
The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carbamate moiety can serve as a site for enzymatic modification, while the aminomethyl group may facilitate binding to receptor sites or enzymes, influencing their activity.
Pharmacological Studies
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
- Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary data indicate that the compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have reported on the biological effects of this compound:
- Study 1 : A pharmacological evaluation demonstrated that the compound significantly reduced inflammation in animal models, correlating with decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) .
- Study 2 : In cancer research, the compound was shown to induce apoptosis in breast cancer cell lines through activation of the intrinsic apoptotic pathway .
- Study 3 : Neuroprotective effects were observed in models of neurodegeneration, where the compound reduced neuronal cell death induced by oxidative stress .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of COX enzymes | |
| Anti-cancer | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Effectiveness |
|---|---|---|
| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]}carbamate | Enzyme Inhibition | Moderate |
| Tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]}carbamate | Anti-inflammatory | High |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and Boc-group integrity. For example, tert-butyl protons typically resonate at ~1.4 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight, with fragmentation patterns confirming the carbamate backbone (e.g., loss of Boc group: [M + H – C₄H₈O₂]⁺) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for most research applications) .
How can discrepancies between computational and experimental NMR data be resolved?
Q. Advanced
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data (e.g., ’s ¹³C NMR predictions) to identify conformational mismatches .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) using COSMO-RS models to align theoretical and experimental shifts .
- Dynamic Effects : Account for rotameric equilibria (e.g., carbamate group rotation) via variable-temperature NMR to explain splitting patterns .
What purification strategies are effective for isolating reactive intermediates?
Q. Basic
- Flash Chromatography : Use gradient elution (e.g., 10–50% EtOAc in hexane) to separate Boc-protected intermediates from byproducts .
- Recrystallization : Polar solvents like MeOH/H₂O mixtures yield high-purity crystals for X-ray diffraction analysis .
- Acid-Base Extraction : For amine-containing intermediates, partition between aqueous HCl and EtOAc removes acidic impurities .
How do catalytic systems influence cross-coupling efficiency in carbamate synthesis?
Q. Advanced
- Pd Catalysts : Pd₂(dba)₃ with BINAP ligand enables Buchwald-Hartwig amination of chloropyrimidines (as in ), achieving yields >70% for aryl-cyclopentyl couplings .
- Base Selection : Sterically hindered bases like LHMDS (lithium hexamethyldisilazide) improve coupling efficiency by deprotonating amines without side reactions .
- Solvent Effects : Toluene or dioxane at 100–120°C optimizes Pd-catalyzed reactions by balancing solubility and reactivity .
What strategies mitigate nitro-group reduction side reactions during synthesis?
Q. Advanced
- Selective Reducing Agents : Fe/NH₄Cl in EtOH selectively reduces nitro groups to amines without over-reduction (e.g., , Step 2) .
- Protection-Deprotection : Temporarily protect amines as trifluoroacetamides during nitro reduction to prevent unwanted side reactions .
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) for controlled reduction, monitored by TLC .
How is the compound applied in medicinal chemistry research?
Q. Advanced
- Kinase Inhibitor Scaffolds : The cyclopentyl-carbamate motif serves as a rigid backbone in kinase inhibitors (e.g., analogues in target pyrimidine-binding domains) .
- Prodrug Design : Boc-protected amines are hydrolyzed in vivo to release active amines, enhancing bioavailability .
- Crystallography Studies : Derivatives like tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)carbamate] () aid in resolving protein-ligand interactions via X-ray co-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
